![molecular formula C17H21ClN2 B12513290 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride is a compound that features a unique spiro structure, combining an adamantane moiety with an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride typically involves the formation of the spiro linkage between the adamantane and indole moieties. One common method involves the reaction of 2-adamantylamine with an indole derivative under acidic conditions to form the spiro compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the indole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: Similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride is unique due to its spiro structure, which combines the rigidity of adamantane with the aromaticity of indole. This unique structure may confer distinct biological activities and chemical properties compared to other adamantane derivatives.
Propiedades
Fórmula molecular |
C17H21ClN2 |
|---|---|
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
spiro[adamantane-2,3'-indol-1-ium]-2'-amine;chloride |
InChI |
InChI=1S/C17H20N2.ClH/c18-16-17(14-3-1-2-4-15(14)19-16)12-6-10-5-11(8-12)9-13(17)7-10;/h1-4,10-13H,5-9H2,(H2,18,19);1H |
Clave InChI |
HXTHFYWWRTVCJG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5[NH+]=C4N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


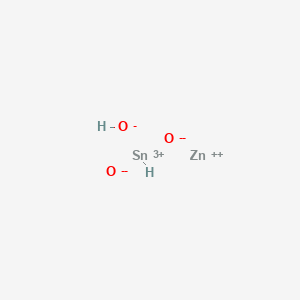
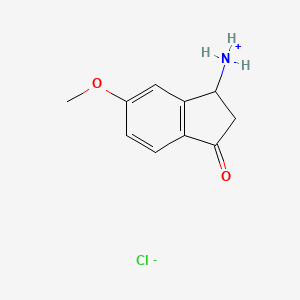
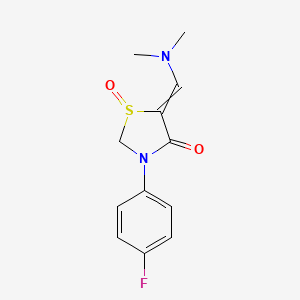
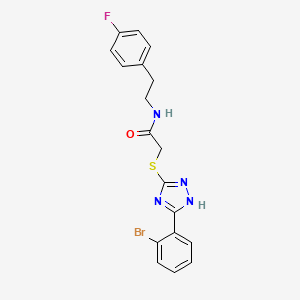
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)
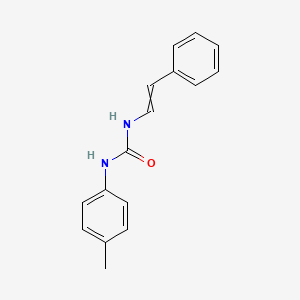

![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)

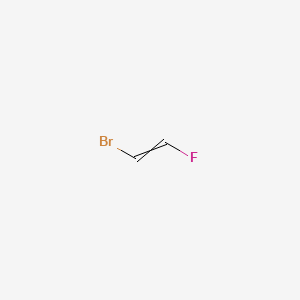
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
